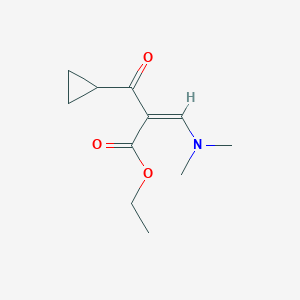
(Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is an organic compound that features a cyclopropane ring, a dimethylamino group, and an acrylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the Corey-Chaykovsky reaction, where a sulfur ylide reacts with an enone to form the cyclopropane ring.
Introduction of the dimethylamino group: This step involves the reaction of an appropriate acrylate with dimethylamine under controlled conditions.
Esterification: The final step involves the esterification of the intermediate compound to form the desired acrylate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acrylates or amides.
科学研究应用
Chemistry
In polymer chemistry, (Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is used as a monomer for the synthesis of functional polymers. These polymers can be tailored for specific applications by modifying the reactivity of the pendant ester groups .
Biology and Medicine
Its unique structure allows for the development of novel pharmaceuticals with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the production of UV-curable coatings and adhesives. These materials exhibit excellent mechanical properties and chemical resistance, making them suitable for various applications .
作用机制
The mechanism of action of (Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function .
相似化合物的比较
Similar Compounds
Ethyl acrylate: A simpler acrylate ester without the cyclopropane ring and dimethylamino group.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring but lacks the acrylate ester and dimethylamino group.
Dimethylaminoethyl acrylate: Contains the dimethylamino group and acrylate ester but lacks the cyclopropane ring.
Uniqueness
(Z)-ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is unique due to the combination of its structural features. The presence of the cyclopropane ring imparts rigidity and strain, enhancing its reactivity. The dimethylamino group increases its nucleophilicity, making it a versatile intermediate for various chemical transformations .
属性
IUPAC Name |
ethyl (Z)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPHQFNJRONNNY-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













